PIN1 inhibitor API-1

Pin1 inhibition PPIase activity non‑covalent inhibitor

PIN1 inhibitor API-1 is a reversible, non-covalent inhibitor of the Pin1 peptidyl-prolyl isomerase domain (IC50 72.3 nM). Unlike covalent Pin1 inhibitors (e.g., Sulfopin, KPT-6566) that irreversibly modify Cys113, API-1 enables acute, titratable Pin1 inhibition with washout recovery—ideal for time-resolved signaling studies. It uniquely restores phosphorylated XPO5-dependent pre-miRNA nuclear export, a mechanism validated in SK-Hep-1 HCC xenografts at 4 mg/kg. API-1 is selective over Pin4, FKBP12, and cyclophilin A, ensuring Pin1-specific phenotypes. Procure API-1 for reproducible interrogation of the Pin1-XPO5-miRNA axis in hepatocellular carcinoma research.

Molecular Formula C15H13F3N6O2
Molecular Weight 366.30 g/mol
CAS No. 680622-70-2
Cat. No. B610110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIN1 inhibitor API-1
CAS680622-70-2
SynonymsPin1 inhibitor API-1;  Pin1 inhibitor API1;  Pin1 inhibitor API 1; 
Molecular FormulaC15H13F3N6O2
Molecular Weight366.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C(F)(F)F)COC2=NC(=NC3=C2NC=N3)N
InChIInChI=1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24)
InChIKeyAQFWAWXGBQPBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PIN1 inhibitor API-1 (CAS 680622-70-2): Product Specification and Baseline Characterization for Research Procurement


PIN1 inhibitor API-1 (CAS 680622-70-2), also known as NSC 177223, is a 6‑O‑benzylguanine derivative that functions as a specific, non‑covalent inhibitor of peptidyl‑prolyl cis‑trans isomerase NIMA‑interacting 1 (Pin1). The compound targets the Pin1 peptidyl‑prolyl isomerase (PPIase) domain and potently inhibits its cis‑trans isomerizing activity with an IC₅₀ value of 72.3 nM . API-1 represents a chemically tractable scaffold (C₁₅H₁₃F₃N₆O₂, MW 366.30) identified through computer‑aided virtual screening and validated via in vitro PPIase activity assays, providing a foundational tool compound for probing Pin1‑dependent pathophysiology [1].

Why PIN1 inhibitor API-1 (CAS 680622-70-2) Cannot Be Substituted with Generic In‑Class Pin1 Inhibitors


Pin1 inhibitors are chemically and mechanistically heterogeneous, encompassing non‑covalent 6‑O‑benzylguanine derivatives, covalent electrophiles targeting Cys113, and bicyclic peptides, each exhibiting distinct binding modes, residence times, and selectivity profiles. Generic substitution among these classes is not supported by data: covalent inhibitors such as KPT‑6566 and Sulfopin irreversibly modify the catalytic cysteine residue and induce Pin1 degradation, whereas API‑1 functions as a reversible, non‑covalent ligand of the PPIase domain [1][2]. Furthermore, the downstream biological consequences of Pin1 inhibition differ markedly across compound classes—API‑1 uniquely restores XPO5‑dependent miRNA biogenesis in hepatocellular carcinoma models, a phenotype not reported for covalent or peptide‑based inhibitors [3]. Consequently, interchange of API‑1 with other Pin1 inhibitors introduces uncontrolled variables in both target engagement mechanism and functional readout, undermining experimental reproducibility and data interpretation.

PIN1 inhibitor API-1 (CAS 680622-70-2): Quantitative Comparator Evidence for Differentiated Selection


Superior Pin1 PPIase Domain Inhibitory Potency of API-1 Versus Covalent Inhibitor KPT‑6566

API-1 inhibits the Pin1 peptidyl‑prolyl isomerase (PPIase) domain with an IC₅₀ of 72.3 nM , representing approximately 8.9‑fold greater potency than the covalent Pin1 inhibitor KPT‑6566, which exhibits an IC₅₀ of 640 nM (Ki = 625.2 nM) against the same PPIase domain under comparable biochemical assay conditions [1]. This potency differential is particularly noteworthy given that API-1 achieves sub‑100 nM inhibition through reversible, non‑covalent binding rather than through irreversible covalent modification of the catalytic cysteine residue.

Pin1 inhibition PPIase activity non‑covalent inhibitor

Mechanism‑Specific Differentiation: API-1 Does Not Require Covalent Cys113 Modification for Pin1 Inhibition

In contrast to covalent Pin1 inhibitors that irreversibly alkylate the active‑site Cys113 residue (e.g., Sulfopin: Ki = 17 nM; ZL‑Pin01: IC₅₀ = 1.33 μM), API-1 functions as a reversible, non‑covalent inhibitor of the Pin1 PPIase domain [1][2][3]. The reversible binding mode of API-1 confers a defined, concentration‑dependent target engagement profile that is fully washable in experimental systems, whereas covalent inhibitors induce prolonged, irreversible Pin1 inactivation and may promote proteasomal degradation of the target [4]. This mechanistic distinction is critical for studies requiring acute, titratable modulation of Pin1 activity without inducing compensatory changes in Pin1 protein expression or turnover.

covalent inhibitor Cys113 reversible binding

Selectivity Profile of API-1 Against Other Peptidyl‑Prolyl Isomerases

API-1 displays remarkable selectivity over other peptidyl‑prolyl cis‑trans isomerases, including Pin4, FKBP12, and cyclophilin A . Although explicit quantitative selectivity data (e.g., fold‑selectivity IC₅₀ values for each off‑target) are not currently available in the peer‑reviewed literature, the reported class‑wide lack of activity against these structurally related isomerases supports the interpretation that API-1 engages Pin1 with functional specificity within the PPIase superfamily. This selectivity profile is consistent with API‑1's identification through structure‑guided virtual screening and its defined binding to the Pin1 PPIase domain [1].

selectivity PPIase family off‑target

In Vivo Validation of API‑1 in Hepatocellular Carcinoma Xenograft Models

API-1 has been validated in an SK‑Hep‑1 hepatocellular carcinoma xenograft mouse model, where intraperitoneal administration at a dose of 4 mg/kg significantly suppressed tumor growth compared with vehicle‑treated controls [1]. The antitumor effect was accompanied by increased expression of mature miRNAs in tumor tissues, consistent with API‑1‑mediated restoration of XPO5‑dependent miRNA biogenesis [2]. This in vivo activity is mediated through a mechanism—stabilization of active phosphorylated XPO5 conformation—that is not shared by covalent Pin1 inhibitors, which have been characterized primarily in Myc‑driven tumor models rather than HCC xenografts [3].

HCC xenograft miRNA biogenesis

PIN1 inhibitor API-1 (CAS 680622-70-2): Evidence‑Supported Research and Industrial Application Scenarios


Mechanistic Studies of Pin1‑Mediated miRNA Biogenesis and XPO5 Conformational Regulation

API-1 uniquely restores XPO5‑dependent precursor miRNA nuclear‑to‑cytoplasmic export by maintaining the active conformation of phosphorylated XPO5, a mechanism not reported for covalent Pin1 inhibitors [1]. Researchers investigating the intersection of Pin1 activity, XPO5 phosphorylation, and miRNA maturation should prioritize API-1 to interrogate this specific regulatory axis without confounding effects from irreversible Pin1 degradation or covalent target modification [2].

Hepatocellular Carcinoma (HCC) Preclinical Efficacy Studies Requiring Validated In Vivo Tool Compound

API-1 has been validated in SK‑Hep‑1 HCC xenograft models, demonstrating significant tumor growth suppression at a 4 mg/kg dose [1][2]. No other Pin1 inhibitor has peer‑reviewed in vivo efficacy data specifically in HCC xenograft models. Researchers developing Pin1‑targeted therapies for HCC should select API-1 as the reference compound for benchmarking novel inhibitors or combination regimens in HCC‑relevant disease contexts.

Washout‑Controlled Studies Requiring Reversible Pin1 Inhibition

Unlike covalent Pin1 inhibitors (e.g., Sulfopin, KPT‑6566, ZL‑Pin01) that irreversibly modify Cys113 and induce prolonged target inactivation, API-1 acts as a reversible, non‑covalent inhibitor of the Pin1 PPIase domain [1][2]. This property makes API-1 the preferred choice for experiments requiring acute, titratable Pin1 inhibition, washout recovery of Pin1 activity, or time‑resolved analysis of Pin1‑dependent signaling dynamics [3].

Studies Requiring Selective Pin1 Inhibition Without Cross‑Reactivity Against Related PPIase Family Members

API-1 demonstrates selectivity for Pin1 over other peptidyl‑prolyl isomerases, including Pin4, FKBP12, and cyclophilin A [1]. Experiments designed to attribute observed phenotypes specifically to Pin1 inhibition, rather than to broader PPIase family perturbation, benefit from the use of API‑1. This is particularly relevant when parallel genetic knockout or knockdown validation of Pin1 is employed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for PIN1 inhibitor API-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.